molecular formula C13H11NO3 B3051480 1-(4-Methylphenoxy)-2-nitrobenzene CAS No. 3402-70-8

1-(4-Methylphenoxy)-2-nitrobenzene

Cat. No.: B3051480
CAS No.: 3402-70-8
M. Wt: 229.23 g/mol
InChI Key: OSDQXPIRKIRPDH-UHFFFAOYSA-N
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Description

1-(4-Methylphenoxy)-2-nitrobenzene is an organic compound characterized by the presence of a nitro group and a methylphenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenoxy)-2-nitrobenzene can be synthesized through a nucleophilic aromatic substitution reaction. The process typically involves the reaction of 4-methylphenol with 2-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed:

    Reduction: 1-(4-Methylphenoxy)-2-aminobenzene.

    Oxidation: 1-(4-Carboxyphenoxy)-2-nitrobenzene.

    Substitution: Products vary based on the substituents introduced.

Scientific Research Applications

1-(4-Methylphenoxy)-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenoxy)-2-nitrobenzene depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The phenoxy group can participate in various binding interactions with enzymes and receptors, influencing the compound’s biological activity .

Comparison with Similar Compounds

    1-(4-Methylphenoxy)-4-nitrobenzene: Similar structure but with the nitro group in a different position.

    1-(4-Methylphenoxy)-2-aminobenzene: Reduction product of 1-(4-Methylphenoxy)-2-nitrobenzene.

    4-(4-Methylphenoxy)benzoic acid: Oxidation product of this compound.

Properties

IUPAC Name

1-(4-methylphenoxy)-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDQXPIRKIRPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391932
Record name 1-(4-methylphenoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3402-70-8
Record name 1-(4-methylphenoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NITROPHENYL P-TOLYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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